4,6-Dimethylpicolinic acid hydrochloride

Overview

Description

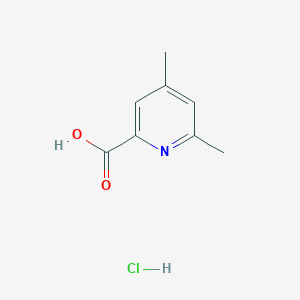

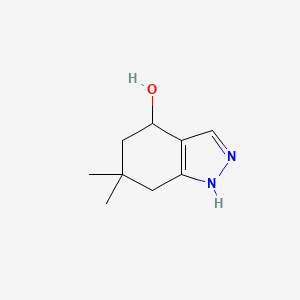

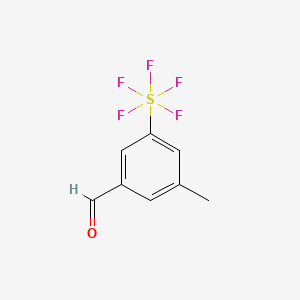

4,6-Dimethylpicolinic acid hydrochloride is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, such as drug development and catalysis. The IUPAC name for this compound is 4,6-dimethyl-2-pyridinecarboxylic acid . The molecular weight of this compound is 187.63 .

Molecular Structure Analysis

The molecular formula of 4,6-Dimethylpicolinic acid hydrochloride is C8H10ClNO2 . The InChI code for this compound is 1S/C8H9NO2.ClH/c1-5-3-6(2)9-7(4-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H .Physical And Chemical Properties Analysis

4,6-Dimethylpicolinic acid hydrochloride is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Pharmaceutical Testing

4,6-Dimethylpicolinic acid hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods and are essential for drug development and validation processes.

Material Science

In material science, this compound can be used to grow large-size crystals, especially in the case of semi-organic materials . These materials are significant for their non-linear optical properties, which are essential for modern optoelectronic devices.

Non-Linear Optical Materials

The compound’s derivatives are likely to be explored for their high non-linear efficiency and quick reaction in electro-optic switches . Non-linear optical (NLO) materials are pivotal in the development of lasers, optical computing, and telecommunications.

Optoelectronic Devices

Due to its potential in crystal growth, 4,6-Dimethylpicolinic acid hydrochloride may be investigated for applications in optoelectronic devices . These devices, which include LEDs, photodiodes, and solar cells, rely on materials that can manipulate light effectively.

Spectroscopic Analysis

The compound could be used in spectroscopic analysis, such as UV–Vis Spectroscopy and Photoluminescence spectroscopy, to determine the optical parameters of materials . This is vital for assessing the suitability of materials for various optical applications.

Quantum Mechanical Calculations

Density functional theory analysis might be performed with this compound to evaluate various parameters through quantum mechanical calculations, such as Frontier molecular orbital, Molecular electrostatic potential, Reduced density gradient, and Mulliken atomic charges . These calculations are fundamental in predicting the behavior of materials at the quantum level.

Mechanical Stability Assessment

The mechanical stability of materials can be assessed using 4,6-Dimethylpicolinic acid hydrochloride . The shock damage threshold approach could be utilized to estimate the mechanical shock strength above which a crystal begins to break by any external force .

Terahertz Spectroscopy

Lastly, Terahertz spectroscopy could be employed to examine the nature of crystals grown from this compound. THz-TDS spectroscopy is a powerful technique for probing the fundamental interactions in materials and can provide insights into their electrical and optical properties .

Mechanism of Action

The mechanism of action of 4,6-Dimethylpicolinic acid hydrochloride is not explicitly mentioned in the available resources. As a research compound, its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

The safety information available indicates that 4,6-Dimethylpicolinic acid hydrochloride may be harmful . The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

4,6-dimethylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-7(4-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQQSMFNZGTLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylpicolinic acid hydrochloride | |

CAS RN |

1391733-66-6 | |

| Record name | 2-Pyridinecarboxylic acid, 4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391733-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[2,3-C]pyridine-7-carboxylate](/img/structure/B1455970.png)

![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)